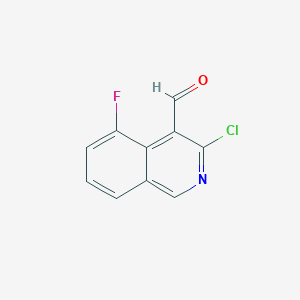
3-Chloro-5-fluoroisoquinoline-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-5-fluoroisoquinoline-4-carbaldehyde: is a chemical compound with the molecular formula C10H5ClFNO It is a derivative of isoquinoline, characterized by the presence of chloro and fluoro substituents at the 3rd and 5th positions, respectively, and an aldehyde group at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-fluoroisoquinoline-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the halogenation of isoquinoline derivatives followed by formylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Chloro-5-fluoroisoquinoline-4-carbaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3-Chloro-5-fluoroisoquinoline-4-carboxylic acid.
Reduction: 3-Chloro-5-fluoroisoquinoline-4-methanol.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-5-fluoroisoquinoline-4-carbaldehyde is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of halogenated isoquinoline derivatives on biological systems. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific enzymes or receptors. The unique structure of this compound allows for the exploration of novel therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its properties make it suitable for use in various chemical processes and product formulations.
Mecanismo De Acción
The mechanism of action of 3-Chloro-5-fluoroisoquinoline-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chloro and fluoro substituents may enhance the compound’s binding affinity and specificity for certain targets, influencing its overall biological activity.
Comparación Con Compuestos Similares
- 3-Chloroisoquinoline-4-carbaldehyde
- 5-Fluoroisoquinoline-4-carbaldehyde
- 3-Bromo-5-fluoroisoquinoline-4-carbaldehyde
Comparison: Compared to its analogs, 3-Chloro-5-fluoroisoquinoline-4-carbaldehyde exhibits unique reactivity due to the presence of both chloro and fluoro substituents. This dual substitution pattern can influence the compound’s electronic properties and steric effects, making it a versatile intermediate in synthetic chemistry. Its distinct structure also allows for the exploration of different biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H5ClFNO |
|---|---|
Peso molecular |
209.60 g/mol |
Nombre IUPAC |
3-chloro-5-fluoroisoquinoline-4-carbaldehyde |
InChI |
InChI=1S/C10H5ClFNO/c11-10-7(5-14)9-6(4-13-10)2-1-3-8(9)12/h1-5H |
Clave InChI |
IQSHPBOKYYNFBO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CN=C(C(=C2C(=C1)F)C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















